molecular formula C22H18N2O3S B2356339 N-(7-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 324758-97-6

N-(7-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No. B2356339
CAS RN: 324758-97-6
M. Wt: 390.46
InChI Key: IPRXQHHOLXXODE-UHFFFAOYSA-N
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Description

N-(7-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as BZP, is a benzodiazepine receptor antagonist that has been extensively studied for its scientific research applications. The compound has been synthesized using various methods and has shown promising results in understanding the mechanism of action of benzodiazepines and their effects on biochemical and physiological processes.

Scientific Research Applications

1. Anticonvulsant Agent

Faizi et al. (2017) synthesized a series of benzothiazole derivatives, including N-(7-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, as potential anticonvulsant agents. These compounds were found to interact with benzodiazepine receptors and demonstrated significant anticonvulsant activity in various tests, indicating their potential use in treating seizure disorders (Faizi et al., 2017).

2. Enhancement of Physical Performance

Tsuvlova et al. (2015) studied new derivatives of 2-animo-6-ethoxybenzothiazole, including N-(7-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, for their effects on physical work capacity. Some substances were found to enhance physical performance in mice, suggesting potential applications in developing drugs to improve physical capabilities (Tsuvlova et al., 2015).

3. Antimicrobial Activity

Patel et al. (2011) synthesized novel benzothiazole derivatives and evaluated their antimicrobial properties. These compounds showed variable and modest activity against various strains of bacteria and fungi, indicating their potential use in the development of new antimicrobial agents (Patel et al., 2011).

4. Anti-Tumor Activity

Wang et al. (2009) investigated a quinol derivative that exhibits significant anti-tumor activity against various cancer cell lines. This compound, which includes a benzothiazole substituent similar to N-(7-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, demonstrates potential as an anti-tumor agent (Wang et al., 2009).

5. Crystal Growth and Nonlinear Optical Studies

Prabukanthan et al. (2020) conducted studies on the crystal growth, structure, and nonlinear optical properties of benzothiazole compounds, similar to N-(7-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. These studies contribute to understanding the materials' properties for potential applications in optics and electronics (Prabukanthan et al., 2020).

6. Proapoptotic Effects in Cancer Treatment

Corbo et al. (2016) explored the antiproliferative activity of N-1,3-benzothiazol-2-ylbenzamide derivatives on cancer cell lines. These compounds, including variants of N-(7-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, demonstrated notable inhibitory effects on cell growth, indicating their potential in cancer treatment (Corbo et al., 2016).

properties

IUPAC Name

N-(7-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-2-26-19-10-6-9-18-20(19)28-22(23-18)24-21(25)15-11-13-17(14-12-15)27-16-7-4-3-5-8-16/h3-14H,2H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRXQHHOLXXODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

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